N-Methyl-1H-imidazole-2-carboxamide
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Overview
Description
N-Methyl-1H-imidazole-2-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group and a carboxamide group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1H-imidazole-2-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1H-imidazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-Methyl-1H-imidazole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Methyl-2-imidazolecarboxaldehyde: Another imidazole derivative with similar structural features but different functional groups.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A related compound with a methoxy group instead of a methyl group.
Uniqueness: N-Methyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metals and its potential as a pharmaceutical precursor make it a valuable compound in research and industry .
Properties
CAS No. |
79711-55-0 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-methyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-7-2-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) |
InChI Key |
OWWASHBXVFOTDF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CN1 |
Origin of Product |
United States |
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